(3R)-3-(Difluoromethoxy)piperidine
CAS No.: 1638784-53-8
Cat. No.: VC5202047
Molecular Formula: C6H11F2NO
Molecular Weight: 151.157
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638784-53-8 |
---|---|
Molecular Formula | C6H11F2NO |
Molecular Weight | 151.157 |
IUPAC Name | (3R)-3-(difluoromethoxy)piperidine |
Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |
Standard InChI Key | RFLBTFBEDGNWFK-RXMQYKEDSA-N |
SMILES | C1CC(CNC1)OC(F)F |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The molecular formula of (3R)-3-(Difluoromethoxy)piperidine is C₆H₁₁F₂NO, with a molecular weight of 151.154 g/mol (free base) and 187.61 g/mol for its hydrochloride salt . The compound’s structure consists of a piperidine ring substituted at the third carbon with a difluoromethoxy group (-OCHF₂). The R configuration at the third carbon introduces chirality, which is critical for its interaction with biological targets .
Key Structural Attributes:
-
Piperidine Core: A saturated six-membered ring with one nitrogen atom, providing a rigid scaffold for molecular interactions.
-
Difluoromethoxy Group: The -OCHF₂ substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
-
Chirality: The (3R) configuration influences enantioselective binding to receptors or enzymes, as seen in related compounds .
Synthetic Methodologies
Stereoselective Synthesis
The synthesis of (3R)-3-(Difluoromethoxy)piperidine typically involves asymmetric difluoromethylation followed by deprotection steps. A representative route includes:
-
Starting Material: (R)-3-Hydroxypiperidine is treated with a difluoromethylating agent (e.g., ClCF₂H) under basic conditions to introduce the -OCHF₂ group .
-
Protection/Deprotection: Use of fluorenylmethoxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) protecting groups to prevent side reactions. For example, Fmoc protection yields intermediates that undergo hydrogenolysis with Raney nickel to afford the final product .
-
Hydrochloride Salt Formation: The free base is treated with HCl to improve stability and solubility .
Reaction Conditions and Yields:
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 0–25°C | 39.4–43.5 |
Deprotection | H₂, Raney Ni, MeOH, 50°C | 85–90 |
Salt Formation | HCl (g), Et₂O | >95 |
The stereochemical integrity is maintained through careful selection of reaction conditions, avoiding racemization .
Physicochemical Properties
Key Parameters
Property | Value (Free Base) | Value (HCl Salt) |
---|---|---|
Molecular Weight | 151.154 g/mol | 187.61 g/mol |
Exact Mass | 151.081 Da | 187.056 Da |
LogP (lipophilicity) | 1.31 | 0.89 |
Polar Surface Area | 21.26 Ų | 21.26 Ų |
The LogP value indicates moderate lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a balance critical for oral bioavailability . The hydrochloride salt further enhances solubility in polar solvents .
Applications in Pharmaceutical Research
Role in Drug Discovery
(3R)-3-(Difluoromethoxy)piperidine serves as a key intermediate in synthesizing compounds targeting infectious diseases and neurological disorders:
Tuberculosis Therapeutics
Derivatives of this compound inhibit MmpL3, a membrane transporter essential for Mycobacterium tuberculosis survival. For example, spirocyclic analogs exhibit MIC values as low as 0.083 μM against wild-type strains .
Neurokinin-1 (NK-1) Receptor Antagonists
The piperidine scaffold is integral to NK-1 inhibitors like L-733,060, which show efficacy in pain management. Stereochemistry at C3 significantly affects receptor binding affinity .
Structure-Activity Relationships (SAR)
-
Difluoromethoxy Group: Enhances metabolic stability by resisting oxidative degradation compared to methoxy analogs .
-
Chirality: The (3R) configuration improves selectivity for target proteins, reducing off-target effects .
Analytical Characterization
¹H NMR (500 MHz, CDCl₃) of Hydrochloride Salt:
-
δ 3.94 (dd, J = 5.5 Hz, 2H, piperidine H)
-
δ 2.88 (d, J = 11.6 Hz, 2H, piperidine H)
HRMS (ESI):
Challenges and Future Directions
Synthetic Limitations
-
Low Yields in Difluoromethylation: Yields of 39–44% necessitate optimization of fluorinating agents .
-
hERG Inhibition: Some derivatives exhibit off-target hERG channel activity (IC₅₀ = 1.1–3.1 μM), requiring structural modifications .
Opportunities
-
Protease Inhibitors: Exploration in antiviral therapies targeting SARS-CoV-2 main protease.
-
Bioconjugation: Use in antibody-drug conjugates (ADCs) leveraging its stability and functional group compatibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume